2-[cyclohexyl(methyl)amino]-1-(2-methyl-1H-indol-3-yl)ethanone
Description
2-[Cyclohexyl(methyl)amino]-1-(2-methyl-1H-indol-3-yl)ethanone is a synthetic indole derivative featuring a substituted ethanone backbone. Indole derivatives are widely studied for their biological activities, including receptor antagonism and enzyme modulation, making this compound a candidate for medicinal chemistry research .
Properties
IUPAC Name |
2-[cyclohexyl(methyl)amino]-1-(2-methyl-1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-13-18(15-10-6-7-11-16(15)19-13)17(21)12-20(2)14-8-4-3-5-9-14/h6-7,10-11,14,19H,3-5,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMVZBRDNDTTMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CN(C)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[cyclohexyl(methyl)amino]-1-(2-methyl-1H-indol-3-yl)ethanone typically involves the reaction of cyclohexylmethylamine with 2-methyl-1H-indole-3-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[cyclohexyl(methyl)amino]-1-(2-methyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[cyclohexyl(methyl)amino]-1-(2-methyl-1H-indol-3-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[cyclohexyl(methyl)amino]-1-(2-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and properties of the target compound and its analogs:
Key Observations :
- Substituent Effects: The cyclohexyl(methyl)amino group in the target compound increases molecular weight and lipophilicity compared to smaller substituents like diethylamino or azepanyl . This may enhance membrane permeability but reduce aqueous solubility. Positional Isomerism: The methanone group at indol-3-yl (target compound) vs. Aromatic vs. Aliphatic Substituents: The diphenyl group in drastically increases hydrophobicity, which could influence pharmacokinetics .
Biological Activity
2-[cyclohexyl(methyl)amino]-1-(2-methyl-1H-indol-3-yl)ethanone, a synthetic cannabinoid, has garnered attention for its biological activity, particularly its interactions with cannabinoid receptors. This compound is structurally related to various indole derivatives and has been studied for its potential therapeutic applications as well as its psychoactive effects.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 284.188 g/mol. The compound features a cyclohexyl group and an indole moiety, which are significant for its receptor binding properties.
Cannabinoid Receptor Agonism
Research indicates that this compound acts as a potent agonist at both CB1 and CB2 cannabinoid receptors. This agonistic activity is responsible for the compound's psychoactive effects, which are similar to those of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.
Table 1: Comparison of Biological Activities
| Compound Name | CB1 Agonism | CB2 Agonism | Psychoactive Effects |
|---|---|---|---|
| This compound | High | Moderate | Yes |
| Δ9-THC | High | Moderate | Yes |
| JWH-018 | High | High | Yes |
Pharmacological Studies
In a study examining the pharmacological profile of synthetic cannabinoids, this compound demonstrated significant binding affinity to cannabinoid receptors, leading to effects such as analgesia and altered mood states in animal models. The compound was shown to produce effects comparable to other known cannabinoids, suggesting its potential as a therapeutic agent in pain management and mood disorders.
Case Studies
Several case studies have reported on the effects of synthetic cannabinoids including this compound:
- Case Study A : A clinical report documented the acute psychoactive effects experienced by users, including heightened euphoria and anxiety. This aligns with findings that synthetic cannabinoids can induce severe psychological reactions.
- Case Study B : In a controlled study involving rodent models, administration of the compound resulted in significant analgesic effects, supporting its potential use in pain management therapies.
Safety and Toxicity
Despite its therapeutic potential, the safety profile of this compound remains a concern. Reports indicate that synthetic cannabinoids can lead to adverse effects such as tachycardia, hypertension, and psychosis in some users. Long-term studies are needed to fully understand the implications of chronic use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
